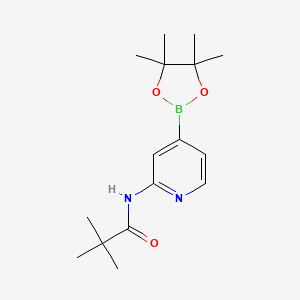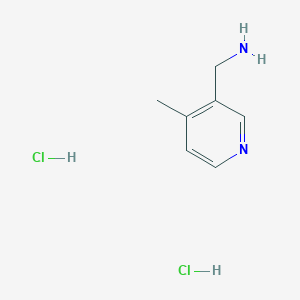
2-(Pivalamido)pyridine-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pivalamido)pyridine-4-boronic acid pinacol ester (2-PAPBP) is an important intermediate in organic synthesis, and has recently been studied for its potential applications in scientific research. This compound has been used for a variety of purposes, including synthesis of small molecules and biopolymers, catalysis, and drug delivery.
Wissenschaftliche Forschungsanwendungen
2-(Pivalamido)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of small molecules and biopolymers, and as a drug delivery agent. It has also been used as a ligand for metal complexes, and as a reagent for the synthesis of organic compounds.
Wirkmechanismus
2-(Pivalamido)pyridine-4-boronic acid pinacol ester acts as a catalyst in the synthesis of small molecules and biopolymers by forming a complex with the substrate. This complex is then broken down, releasing the product. In drug delivery applications, 2-(Pivalamido)pyridine-4-boronic acid pinacol ester acts as a ligand for metal complexes, which can then be used to transport drugs to specific sites in the body.
Biochemical and Physiological Effects
2-(Pivalamido)pyridine-4-boronic acid pinacol ester has been shown to have minimal biochemical and physiological effects. In vitro studies have shown that it does not interact with cellular components, and therefore does not have any toxic effects on cells. In vivo studies have shown that the compound is rapidly metabolized in the body and is excreted without any adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Pivalamido)pyridine-4-boronic acid pinacol ester has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of solvents. It is also relatively non-toxic and has minimal biochemical and physiological effects. However, it is important to note that 2-(Pivalamido)pyridine-4-boronic acid pinacol ester is a relatively expensive compound, and therefore may not be suitable for large-scale experiments.
Zukünftige Richtungen
2-(Pivalamido)pyridine-4-boronic acid pinacol ester has a number of potential future applications in scientific research. It could be used as a catalyst in the synthesis of more complex molecules and biopolymers, or as a drug delivery agent. It could also be used in the synthesis of new organic compounds, or as a ligand for metal complexes. Additionally, further research could be conducted to investigate the potential of 2-(Pivalamido)pyridine-4-boronic acid pinacol ester for use in other areas, such as catalysis or drug development.
Synthesemethoden
2-(Pivalamido)pyridine-4-boronic acid pinacol ester can be synthesized by a variety of methods. The most common method is the reaction of pyridine-4-boronic acid pinacol ester (PBAP) with pivalamidopyridine, which produces 2-(Pivalamido)pyridine-4-boronic acid pinacol ester as a product. This reaction is typically conducted in a solvent such as dichloromethane at a temperature of 0-50°C. Other methods of synthesis include the reaction of PBAP with an alkyl halide, or the reaction of PBAP with an alkyl sulfonate.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-14(2,3)13(20)19-12-10-11(8-9-18-12)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYRUTJZLGGXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pivalamido)pyridine-4-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5,6'-Dimethyl-[2,2']bipyridinyl; 97%](/img/structure/B6337728.png)
